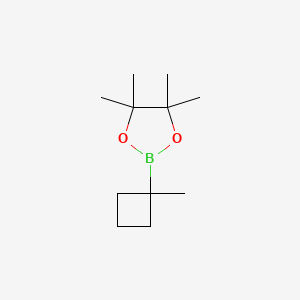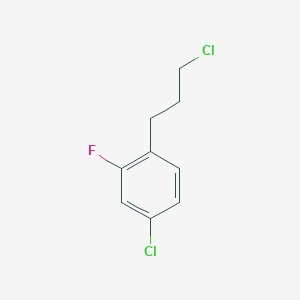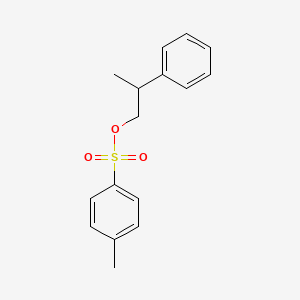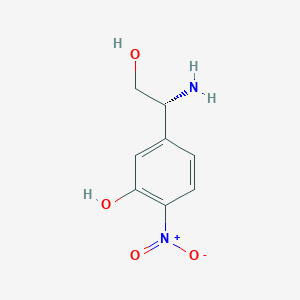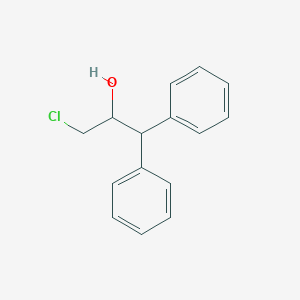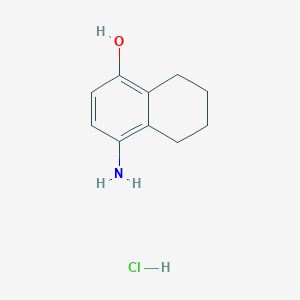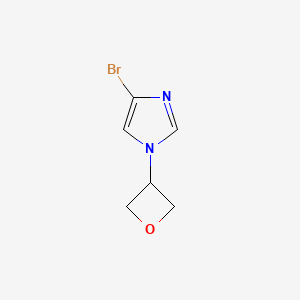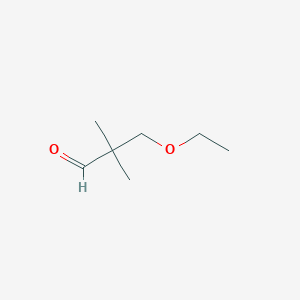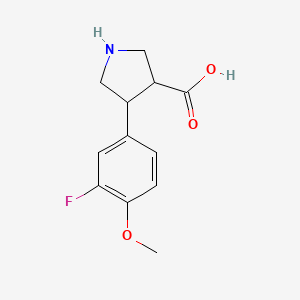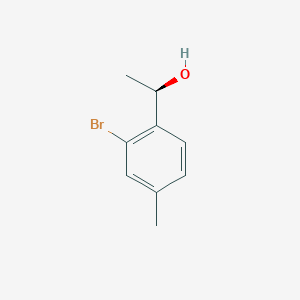![molecular formula C23H23ClN4O4S B15315365 6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide CAS No. 745798-46-3](/img/structure/B15315365.png)
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyridine ring, sulfonamide group, and pyrrolidine ring together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used as a tool compound to investigate biological processes and mechanisms.
Wirkmechanismus
The mechanism of action of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N-(3-methoxyphenyl)nicotinamide: This compound shares a similar structure but lacks the sulfonamide and pyrrolidine groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, have similar structural features and biological activities.
Uniqueness
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, pyrrolidine ring, and pyridine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
745798-46-3 |
|---|---|
Molekularformel |
C23H23ClN4O4S |
Molekulargewicht |
487.0 g/mol |
IUPAC-Name |
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-20-7-3-2-6-18(20)27-33(30,31)21-14-17(9-10-19(21)28-12-4-5-13-28)26-23(29)16-8-11-22(24)25-15-16/h2-3,6-11,14-15,27H,4-5,12-13H2,1H3,(H,26,29) |
InChI-Schlüssel |
WQJVOYWMLYHYOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)N4CCCC4 |
Löslichkeit |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




